molecular formula C20H23BCl2N2O9 B15150845 [4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

Cat. No.: B15150845
M. Wt: 517.1 g/mol
InChI Key: MBOMYENWWXQSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ixazomib citrate is a modified peptide boronic acid formulated as a stable citrate ester. It is the first oral proteasome inhibitor approved for the treatment of multiple myeloma, a type of blood cancer. Ixazomib citrate is used in combination with lenalidomide and dexamethasone for patients who have received at least one prior therapy . Under physiological conditions, ixazomib citrate rapidly hydrolyzes to its biologically active form, ixazomib .

Preparation Methods

Mechanism of Action

Ixazomib citrate exerts its effects by inhibiting the 20S proteasome, an enzyme complex responsible for protein degradation within cells . By binding to the β5 subunit of the proteasome, ixazomib blocks the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins within the cell. This disruption in protein homeostasis triggers cell-cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Ixazomib citrate is often compared with other proteasome inhibitors such as bortezomib and carfilzomib:

    Bortezomib: Like ixazomib, bortezomib is a boronic acid-based proteasome inhibitor. .

    Carfilzomib: Another proteasome inhibitor, carfilzomib, also requires intravenous administration.

Ixazomib’s unique feature is its oral bioavailability, making it the first and only orally-administered proteasome inhibitor approved for the treatment of multiple myeloma .

Properties

Molecular Formula

C20H23BCl2N2O9

Molecular Weight

517.1 g/mol

IUPAC Name

2-[4-(carboxymethyl)-2-[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)

InChI Key

MBOMYENWWXQSNW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.